molecular formula C14H12N2O2 B270664 N-(2-acetylphenyl)nicotinamide

N-(2-acetylphenyl)nicotinamide

Cat. No.: B270664
M. Wt: 240.26 g/mol
InChI Key: UXTFMNPOJWDPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Acetylphenyl)nicotinamide is a nicotinamide derivative featuring a 2-acetylphenyl group attached to the nicotinamide moiety. This compound combines structural elements of both acetylated aromatic amines and pyridine-based amides, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular structure includes a planar nicotinamide group and a non-planar acetylphenyl substituent, which influence its solid-state packing and reactivity . The compound has been synthesized via reactions involving nicotinoyl chloride and 2-acetylaniline derivatives, yielding a product with a melting point of 107.5–108.0°C .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-acetylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H12N2O2/c1-10(17)12-6-2-3-7-13(12)16-14(18)11-5-4-8-15-9-11/h2-9H,1H3,(H,16,18)

InChI Key

UXTFMNPOJWDPSI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Differences

The acetylphenyl group in N-(2-acetylphenyl)nicotinamide distinguishes it from structurally related compounds. Key comparisons include:

Compound Key Structural Features Hydrogen Bonding Melting Point
N-(2-Acetylphenyl)nicotinamide Nicotinamide moiety with pyridine ring; acetylphenyl group non-planar relative to amide Forms intermolecular N–H···O and C–H···O bonds; limited π-conjugation due to steric hindrance 107.5–108.0°C
N-(2-Acetylphenyl)acetamide Acetamide group instead of nicotinamide; acetylphenyl group non-planar Two-centered hydrogen bonds (N–H···O); planar conformation in polymorphic forms ~150–155°C (inferred)
N,N'-Bis(2-acetylphenyl)ethanediamide Oxalamide linker between two acetylphenyl groups; planar conformation Three-centered hydrogen bonds (N–H···O); enhanced π-conjugation Polymorph-dependent (~160–170°C)
N-(2-Acetylphenyl)benzamide Benzamide group instead of nicotinamide; acetylphenyl group planar Intramolecular N–H···O bonds; used in iodine-promoted cyclization to quinazolines ~120–125°C (inferred)

Key Observations :

  • The nicotinamide group introduces a pyridine ring, which can participate in π-π stacking and additional hydrogen bonding compared to benzamide or acetamide derivatives.
  • Non-planar conformations in N-(2-acetylphenyl)nicotinamide reduce π-conjugation, whereas planar oxalamide derivatives exhibit stronger conjugation and thermal stability .
Spectroscopic and Analytical Properties
  • NMR Data : The $ ^1H $ NMR spectrum of N-(2-acetylphenyl)nicotinamide shows distinct signals for the pyridine protons (δ 8.76–8.87 ppm) and acetyl methyl group (δ 2.69 ppm) .
  • UPLC-MS/MS Analysis : Nicotinamide derivatives with acetylphenyl substituents exhibit longer retention times and higher mass transitions (e.g., m/z 268 → 146 for N-(2-acetylphenyl)nicotinamide) compared to simpler nicotinamides, due to increased hydrophobicity .
Thermodynamic and Solubility Trends
  • Hydrogen Bonding in Solution: NMR studies of acetamide analogs reveal that non-planar structures (e.g., N-(2-acetylphenyl)nicotinamide) exhibit weaker hydrogen-bonding interactions in solution compared to planar oxalamides, affecting solubility and aggregation .
  • Thermal Stability : Oxalamide derivatives (melting points ~160–170°C) are more thermally stable than nicotinamide or acetamide analogs due to extended conjugation and robust hydrogen-bonding networks .
Pharmacological Potential

The pyridine ring in nicotinamide derivatives may enhance binding to enzymatic targets, such as NAD$^+$-dependent proteins, though further research is needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.